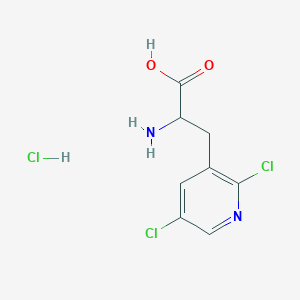![molecular formula C10H13NO4 B2857393 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione CAS No. 51871-58-0](/img/structure/B2857393.png)
1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with cyclopentanecarbonyl chloride under appropriate conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentylcarbonyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition, particularly carbonic anhydrase isoenzymes, which are involved in various physiological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as carbonic anhydrase isoenzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can have therapeutic effects in conditions where carbonic anhydrase activity is dysregulated .
Comparaison Avec Des Composés Similaires
1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: The parent compound, which lacks the cyclopentylcarbonyl group, and is used as a versatile scaffold in medicinal chemistry.
Pyrrolizines: Compounds with a similar pyrrolidine core but with additional fused rings, which can have different biological activities.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) cyclopentanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZFVLKTLHLCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride](/img/structure/B2857311.png)



![N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2857320.png)
![2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2857322.png)
![2-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2857323.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2857324.png)
![1,3,7-trimethyl-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857326.png)
![Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride](/img/structure/B2857327.png)


![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)
